molecular formula C7H8N2O2 B595479 2-Amino-5-methoxynicotinaldehyde CAS No. 1211537-12-0

2-Amino-5-methoxynicotinaldehyde

Cat. No.: B595479
CAS No.: 1211537-12-0
M. Wt: 152.153
InChI Key: WMWDKRITXZFKML-UHFFFAOYSA-N
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Description

2-Amino-5-methoxynicotinaldehyde (IUPAC name: 2-amino-5-methoxypyridine-3-carbaldehyde) is a heterocyclic aromatic compound with a pyridine backbone substituted by an amino group (-NH₂) at position 2, a methoxy group (-OCH₃) at position 5, and an aldehyde (-CHO) at position 3 . This compound is of significant interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly in condensation reactions and as a precursor for heterocyclic scaffolds.

Properties

CAS No.

1211537-12-0

Molecular Formula

C7H8N2O2

Molecular Weight

152.153

IUPAC Name

2-amino-5-methoxypyridine-3-carbaldehyde

InChI

InChI=1S/C7H8N2O2/c1-11-6-2-5(4-10)7(8)9-3-6/h2-4H,1H3,(H2,8,9)

InChI Key

WMWDKRITXZFKML-UHFFFAOYSA-N

SMILES

COC1=CN=C(C(=C1)C=O)N

Synonyms

2-aMino-5-Methoxynicotinaldehyde

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional variations among nicotinaldehyde derivatives influence their chemical behavior, stability, and applications. Below is a systematic comparison:

Substituent Variations

2-Amino-5-methoxynicotinaldehyde
  • Substituents: Amino (position 2), methoxy (position 5), aldehyde (position 3).
  • Molecular Formula : C₇H₈N₂O₂.
  • Key Reactivity: The amino group enhances nucleophilicity, enabling Schiff base formation, while the aldehyde participates in electrophilic reactions.
2-Methoxy-5-methylnicotinaldehyde (CAS: 1203499-47-1)
  • Substituents : Methoxy (position 2), methyl (position 5), aldehyde (position 3).
  • Molecular Formula: C₈H₉NO₂.
  • Key Differences: Replacement of the amino group with a methyl group reduces nucleophilicity and alters electronic properties, making it less reactive in amine-mediated coupling reactions .
5-Chloro-2-methoxynicotinaldehyde (CAS: 103058-88-4)
  • Substituents : Chloro (position 5), methoxy (position 2), aldehyde (position 3).
  • Molecular Formula: C₇H₆ClNO₂.
6-Methoxynicotinaldehyde
  • Substituents : Methoxy (position 6), aldehyde (position 3).
  • Molecular Formula: C₇H₇NO₂.
  • Key Differences : Positional isomerism shifts the methoxy group to position 6, altering steric and electronic effects on the aldehyde group, which may affect its participation in regioselective reactions .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Reactivity Profile
This compound 152.15 g/mol -NH₂, -OCH₃, -CHO High nucleophilicity, Schiff base formation
2-Methoxy-5-methylnicotinaldehyde 151.16 g/mol -OCH₃, -CH₃, -CHO Moderate reactivity; suited for alkylation
5-Chloro-2-methoxynicotinaldehyde 183.58 g/mol -Cl, -OCH₃, -CHO Enhanced electrophilic substitution
6-Methoxynicotinaldehyde 137.14 g/mol -OCH₃ (position 6), -CHO Altered regioselectivity in reactions

Research Findings and Trends

Recent studies highlight the superior versatility of this compound in multicomponent reactions compared to its analogs. For example, its amino group facilitates the formation of hydrogen-bonded intermediates, accelerating reaction kinetics in Ugi-type reactions . In contrast, methyl or chloro derivatives exhibit slower kinetics due to reduced electron-donating capacity .

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